D-Alanine, 3-azido-
Overview
Description
“D-Alanine, 3-azido-” is a compound with the molecular formula C3H6N4O2 . It is an azido-modified D-alanine . This compound can be used in click chemistry labeling .
Molecular Structure Analysis
The molecular structure of “D-Alanine, 3-azido-” includes a molecular weight of 130.11 g/mol . The IUPAC name is 2-amino-3-azidopropanoic acid . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
“D-Alanine, 3-azido-” can be used in click chemistry labeling . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .Physical And Chemical Properties Analysis
“D-Alanine, 3-azido-” has a molecular weight of 130.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 130.04907545 g/mol . The topological polar surface area is 77.7 Ų .Scientific Research Applications
Photoaffinity Probing for Hormone-Receptor Interactions : A derivative of D-Alanine, 3-azido-, was used in the synthesis of a hormone analogue for specific photoaffinity labelling of receptor molecules. This analogue displayed significant biological activity and was instrumental in studying hormone-receptor interactions (Eberle & Schwyzer, 1976).
Protein Structure and Dynamics Investigation : Azido-modified alanine residues (AlaN3) serve as minimally invasive infrared probes for investigating protein structure and dynamics. They are particularly useful for discerning differences in dynamics upon ligand binding, offering insights into protein behavior in various environments (Salehi & Meuwly, 2021).
Bacterial Metabolic Labeling and Therapy : In a study exploring bacterial infection treatment, 3-azido-D-alanine (D-AzAla) was used for in vivo metabolic labeling of bacteria. This facilitated precise bacterial detection and therapy guided by fluorescence imaging, demonstrating its potential in noninvasive therapeutic approaches (Mao et al., 2018).
D-Alanine Metabolism in Bacterial Growth and Biofilm Formation : Research on Streptococcus mutans highlighted the essential role of D-Alanine metabolism, involving D-Alanine, D-Alanine ligase, and alanine racemase, in bacterial cell wall synthesis, growth, and biofilm formation. This study presents D-Alanine metabolism as a potential target for dental caries treatment (Qiu et al., 2016).
Studying Alanine Racemase for Antibacterial Drug Development : Alanine racemase, involved in the conversion of L-alanine to D-alanine, is a focus for developing new antibacterial drugs. Structural and functional insights into this enzyme could lead to targeted treatments against bacterial infections (Priyadarshi et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-azidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCKCQAKQRJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030553 | |
Record name | 3-Azidoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88192-18-1, 105928-88-9, 108342-09-2 | |
Record name | Azidoalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, 3-azido-, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, 3-azido-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azidoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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